N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C16H20N4OS2 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a cyano group and a thieno[2,3-d]pyrimidine derivative, contributing to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
- Molecular Formula : C₁₆H₂₀N₄OS₂
- Molecular Weight : 348.5 g/mol
- Key Structural Features :
- Cyano group
- Dimethylpropyl moiety
- Thieno[2,3-d]pyrimidine derivative
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It is hypothesized to interact with G protein-coupled receptors (GPCRs), potentially influencing intracellular calcium levels and downstream signaling cascades .
- Gene Expression : Preliminary studies suggest it may affect gene expression by interacting with DNA or RNA .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Cancer Research : A study investigated the compound's effects on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of pro-apoptotic factors and inhibition of survival pathways.
- Signal Transduction Studies : Research demonstrated that this compound significantly increased intracellular calcium levels in neuronal cells through GPCR activation, suggesting neuroprotective properties.
Properties
Molecular Formula |
C16H20N4OS2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H20N4OS2/c1-9(2)16(5,7-17)20-12(21)6-22-14-13-10(3)11(4)23-15(13)19-8-18-14/h8-9H,6H2,1-5H3,(H,20,21) |
InChI Key |
GOPLYNGYWXKXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC(C)(C#N)C(C)C)C |
Origin of Product |
United States |
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